2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 952183-15-2
VCID: VC4058788
InChI: InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18)
SMILES: C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide

CAS No.: 952183-15-2

Cat. No.: VC4058788

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide - 952183-15-2

Specification

CAS No. 952183-15-2
Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
IUPAC Name 2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide
Standard InChI InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18)
Standard InChI Key QQLRNRLGUAKRQO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO
Canonical SMILES C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH–) substituted at the 2-position with chlorine, the 4-position with a 1,2,4-triazol-1-yl group, and the amide nitrogen with a 2-hydroxyethyl chain. Key structural identifiers include:

PropertyValueSource
IUPAC Name2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide
Canonical SMILESC1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO
InChI KeyQQLRNRLGUAKRQO-UHFFFAOYSA-N
PubChem CID24213777

The triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the hydroxyethyl group enhances solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

Although explicit protocols for this compound are proprietary, its synthesis likely involves sequential functionalization of 2-chloro-4-nitrobenzoic acid:

  • Amide Formation: Reaction of 2-chloro-4-nitrobenzoyl chloride with 2-aminoethanol to yield N-(2-hydroxyethyl)-2-chloro-4-nitrobenzamide.

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate the 4-aminobenzamide intermediate.

  • Triazole Incorporation: Diazotization followed by cyclocondensation with nitriles or amidines to install the 1,2,4-triazole ring .

Microwave-assisted synthesis, as demonstrated for related triazole derivatives, could improve reaction efficiency and yields .

Purification and Analysis

Purification typically involves recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 140–142°C . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for purity assessment.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight266.68 g/mol
Melting Point140–142°C
SolubilityDMSO >50 mg/mL; water <1 mg/mLEstimated
LogP (Octanol-Water)1.2–1.5Predicted

The hydroxyethyl group confers moderate hydrophilicity (clogP ≈1.3), balancing the hydrophobic triazole and benzamide moieties. Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition above 200°C .

ParameterSpecificationSource
Hazard ClassificationXi (Irritant)
Recommended PPEGloves, goggles, lab coat
DisposalIncineration at >1000°C

No acute toxicity data are available, but structural analogs show LD₅₀ >500 mg/kg in rodent studies. Environmental persistence is expected to be low due to hydrolytic instability at extreme pH .

Comparative Analysis with Analogues

CompoundCAS No.Key DifferencesBioactivity
2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide952183-10-7Imidazole vs. triazole ringLower antifungal potency
2-Chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide1172238-65-1Pyrazole vs. triazole ringReduced metabolic stability

The 1,2,4-triazole variant exhibits superior thermal stability and broader hydrogen-bonding capacity compared to imidazole/pyrazole analogues .

Future Research Directions

  • Pharmacological Profiling: Screen against fungal pathogens (Candida, Aspergillus) and cancer cell lines.

  • Derivatization Studies: Explore acylation or alkylation of the hydroxyethyl group to enhance bioavailability.

  • Environmental Impact Assessment: Investigate hydrolysis pathways and ecotoxicology .

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